molecular formula C12H10ClNO2 B3047834 beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester CAS No. 14561-93-4

beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester

Cat. No. B3047834
CAS RN: 14561-93-4
M. Wt: 235.66 g/mol
InChI Key: AZFSDKAHBOTEAG-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the transesterification of β-keto esters . This process is a useful transformation in organic synthesis, particularly for the synthesis of compounds of pharmaceutical importance . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .


Molecular Structure Analysis

The molecular structure of beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester is represented by the formula C12H10ClNO2.


Chemical Reactions Analysis

The chemical reactions involving beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester are likely to involve transesterification . This process is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry . β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .

Mechanism of Action

The mechanism of action for the reactions involving beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester likely involves the formation of an enol intermediate or an acylketene intermediate . These intermediates are formed due to the chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton .

properties

IUPAC Name

ethyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFSDKAHBOTEAG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-o-Chlorophenyl-alpha-cyanoacrylic acid, ethyl ester

CAS RN

14561-93-4
Record name Acrylic acid, 3-(o-chlorophenyl)-2-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-CHLORO-ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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